molecular formula C11H13NO B141626 1-Benzyl-3-pyrrolidinone CAS No. 775-16-6

1-Benzyl-3-pyrrolidinone

Cat. No.: B141626
CAS No.: 775-16-6
M. Wt: 175.23 g/mol
InChI Key: DHGMDHQNUNRMIN-UHFFFAOYSA-N
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Description

1-Benzyl-3-pyrrolidinone (CAS: 775-16-6) is a cyclic ketone with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It features a pyrrolidinone core substituted with a benzyl group at the 1-position and a ketone at the 3-position. Key physical properties include a boiling point of 77°C, density of 1.091 g/mL, and refractive index of 1.539 .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of polyfunctionalized pyrrolotriazoles and chiral amines. For instance, it reacts with azides and amines to form complex heterocycles (e.g., pyrrolo[2,3-d][1,2,3]triazoles) with yields ranging from 73% to 76% under mild conditions . Additionally, biocatalytic methods using carrots or engineered transaminases enable its enantioselective reduction to (S)-1-benzyl-3-pyrrolidinol with optical purity exceeding 93%, highlighting its utility in asymmetric synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-pyrrolidinone can be synthesized through several methods. One common route involves the reaction of ethyl N-(2-ethoxy-2-oxoethyl)-N-(phenylmethyl)-beta-alaninate with appropriate reagents . Another method includes the reduction of this compound using ketoreductase in n-hexane to yield enantiopure 1-benzyl-3-hydroxypyrrolidine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

1-Benzyl-3-pyrrolidinone undergoes various chemical reactions, including:

Oxidation:

  • Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction:

Substitution:

  • Substitution reactions involving this compound can occur at the benzyl group or the pyrrolidinone ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Ketoreductase, sodium borohydride.
  • Solvents: n-Hexane, tetrahydrofuran (THF).

Major Products:

  • Enantiopure 1-benzyl-3-hydroxypyrrolidine.
  • Various substituted derivatives depending on the specific reactions.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-3-pyrrolidinone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of chiral drugs, which are essential for the efficacy and safety of many medications.

Key Applications:

  • Synthesis of Antibiotics: It is used in the synthesis of carbapenem antibiotics, which are critical for treating multi-drug resistant bacterial infections. The compound acts as a precursor for optically active N-benzyl-3-hydroxypyrrolidines, which are integral to these antibiotics' structures .
  • Vasodilators and Antihypertensives: Compounds derived from this compound have been employed in the development of vasodilators and antihypertensive drugs, such as Barnidipine and Darifenacine .

Asymmetric Synthesis

The compound is also significant in asymmetric synthesis, where it is utilized to produce enantiomerically pure substances through various synthetic pathways.

Synthesis Techniques:

  • Enzymatic Asymmetric Reduction: this compound can be converted into enantiopure 1-benzyl-3-hydroxypyrrolidine using enzymatic methods. This transformation is critical for creating chiral intermediates used in pharmaceuticals .
  • Vinyl Triflate Synthesis: It has been used as a starting reagent for synthesizing vinyl triflates, which are valuable in further chemical transformations .

Agricultural Chemistry

In addition to its pharmaceutical applications, this compound is explored for its potential use in agricultural chemicals.

Potential Uses:

  • Agrochemical Intermediates: The compound can serve as an intermediate in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFindings
ResearchGate Study on SynthesisDemonstrated multiple synthetic pathways leading to N-benzyl-3-pyrrolidinone from ethyl acrylate, showcasing its versatility .
Patent WO2010058429A1Describes efficient processes for preparing optically active N-benzyl-3-hydroxypyrrolidines from natural sources like vasicine, emphasizing commercial importance .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-pyrrolidinone involves its participation in enzymatic reactions, particularly in the reduction process catalyzed by ketoreductase. The compound interacts with the enzyme’s active site, facilitating the transfer of electrons and protons to reduce the carbonyl group to a hydroxyl group, yielding enantiopure 1-benzyl-3-hydroxypyrrolidine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1-Benzyl-2-pyrrolidinone

1-Benzyl-2-pyrrolidinone (CAS: 5291-77-0) shares the same molecular formula (C₁₁H₁₃NO) but differs in the ketone position (2-position vs. 3-position). This positional isomerism leads to distinct physicochemical properties:

  • Density: 1.095 g/mL (vs. 1.091 g/mL for 1-Benzyl-3-pyrrolidinone)
  • Reactivity: The 2-pyrrolidinone isomer is more prone to nucleophilic attack at the ketone due to steric and electronic differences, influencing its applications in lactam synthesis .
Property This compound 1-Benzyl-2-pyrrolidinone
CAS Number 775-16-6 5291-77-0
Boiling Point (°C) 77 Not reported
Density (g/mL) 1.091 1.095
Key Applications Chiral amine synthesis Lactam intermediates

Functional Group Variants: N-Boc-3-pyrrolidinone

This modification:

  • Enhances stability in acidic conditions due to Boc’s protective role.
  • Reduces steric hindrance , facilitating nucleophilic additions at the ketone.
  • Molecular Weight: 185.22 g/mol (vs. 175.23 g/mol for this compound) .

Biocatalytic reduction studies show that N-Boc-3-pyrrolidinone exhibits lower enantioselectivity compared to this compound under identical conditions, likely due to electronic effects from the Boc group .

Reduced Derivatives: (S)-1-Benzyl-3-pyrrolidinol

(S)-1-Benzyl-3-pyrrolidinol (CAS: 101385-90-4) is the alcohol derivative of this compound. Key differences include:

  • Molecular Formula: C₁₁H₁₅NO (vs. C₁₁H₁₃NO).
  • Applications : Used as a chiral building block for pharmaceuticals, contrasting with the ketone’s role as a synthetic precursor.
  • Synthesis : Achieved via biocatalytic reduction with 93% optical purity , whereas chemical reduction often yields racemic mixtures .

Unsaturated Analog: 1-Benzyl-3-pyrroline

1-Benzyl-3-pyrroline (CAS: 6913-92-4) is an unsaturated dihydropyrrole derivative. Differences include:

  • Molecular Formula: C₁₁H₁₃N (vs. C₁₁H₁₃NO).
  • Reactivity : The absence of a ketone makes it reactive in Diels-Alder and electrophilic addition reactions, unlike the ketone’s nucleophilic reactivity .

Other Cyclic Ketones

This compound belongs to a class of "difficult-to-reduce" asymmetric ketones. Comparative biocatalytic reduction data (from carrot-mediated reactions) suggests:

Compound Reduction Efficiency Notes
This compound Moderate Requires optimized conditions
2-Methyltetrahydrofuran-3-one High Less steric hindrance
4,5-Dihydro-3(2H)-thiophenone Low Electron-withdrawing sulfur reduces reactivity

Biological Activity

1-Benzyl-3-pyrrolidinone (1-BP) is an organic compound with significant potential in various biological applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. It features a pyrrolidinone ring with a benzyl substituent, which contributes to its unique reactivity and biological interactions. The compound appears as a clear yellow liquid and is also known by synonyms such as N-benzyl-3-pyrrolidone.

Research indicates that 1-BP interacts with various biological systems at the molecular level. Its structure allows for interactions with enzymes involved in drug metabolism, potentially influencing pharmacokinetics and pharmacodynamics. The compound's ability to form enantiopure compounds suggests that it may engage in asymmetric synthesis, which is crucial for developing specific therapeutic agents.

Biological Activities

1-BP has been studied for several biological activities, including:

  • Antimicrobial Properties : Studies have shown that 1-BP exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been evaluated alongside derivatives in the context of inhibiting bacterial growth, particularly focusing on its interaction with DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Anticancer Potential : The compound's derivatives have been investigated for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for developing novel anticancer therapies.
  • Anti-inflammatory Effects : Preliminary studies suggest that 1-BP may possess anti-inflammatory properties, although detailed mechanisms remain to be elucidated. Its potential to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Activity : A study characterized the efficacy of 1-BP against a range of bacterial strains, demonstrating IC50 values in the low micromolar range against E. coli and Staphylococcus aureus. These findings suggest its potential as a lead compound for antibiotic development .
  • Cytotoxicity in Cancer Cells : In vitro assays have shown that derivatives of 1-BP exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve induction of apoptosis through mitochondrial pathways.
  • Enzyme Inhibition Studies : Research has indicated that 1-BP can inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects. For example, studies have documented its interaction with cytochrome P450 enzymes, impacting drug metabolism.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerCytotoxic effects on MCF-7 and HeLa cells
Anti-inflammatoryModulation of inflammatory pathways
Enzyme InhibitionInteraction with cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Benzyl-3-pyrrolidinone relevant to its handling in laboratory settings?

Methodological Answer: this compound (CAS 775-16-6) has a molecular weight of 175.23 g/mol, boiling point of 77°C, density of 1.091 g/mL, and refractive index (RI) of 1.539 . Safety protocols require adherence to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Proper handling includes using PPE (gloves, goggles) and ensuring ventilation. Storage should avoid high temperatures due to its flash point of 110°C .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer: A typical route involves reductive amination or alkylation of pyrrolidinone derivatives. For example, coupling benzyl halides with 3-pyrrolidinone precursors under basic conditions (e.g., NaOH/EtOH reflux) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of benzylating agent to pyrrolidinone) and monitoring reaction progress via TLC or GC-MS. Recrystallization in ethanol or ethyl acetate improves purity .

Advanced Research Questions

Q. How can biocatalytic approaches be utilized for the enantioselective synthesis of this compound derivatives?

Methodological Answer: Biocatalytic reduction using carrot-mediated systems in aqueous conditions enables asymmetric synthesis. For example, carrots (Daucus carota) reduce cyclic ketones like this compound with moderate enantioselectivity (Table 1 in ). Alternatively, engineered transaminases (e.g., polypeptides with high activity for glutamic acid as an amino donor) achieve ≥93% optical purity for (S)-1-Benzyl-3-pyrrolidinone . Reaction parameters (pH, temperature, co-solvents) must be tuned to balance enzyme stability and substrate solubility.

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model charge distribution and transition states. Molecular docking studies (e.g., using AutoDock Vina) assess interactions with enzymes or catalysts, as demonstrated in the design of pyrrolidinone-based inhibitors . Focus on the electron-deficient carbonyl group and steric effects from the benzyl substituent to predict regioselectivity.

Q. How should researchers address contradictions in spectroscopic data when characterizing novel this compound analogs?

Methodological Answer: Contradictions (e.g., conflicting NMR or IR peaks) require cross-validation with multiple techniques:

  • 2D NMR (COSY, HSQC) resolves signal overlap and confirms proton-carbon correlations.
  • High-resolution mass spectrometry (HRMS) verifies molecular ion accuracy (±5 ppm).
  • X-ray crystallography unambiguously determines stereochemistry .
    For unresolved cases, replicate synthesis and compare with literature spectra of structurally similar compounds .

Properties

IUPAC Name

1-benzylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGMDHQNUNRMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228203
Record name 1-(Benzyl)pyrrolidin-3-one
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Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-16-6
Record name 1-(Phenylmethyl)-3-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-pyrrolidinone
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Record name 1-(Benzyl)pyrrolidin-3-one
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Record name 1-(benzyl)pyrrolidin-3-one
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Record name 1-BENZYL-3-PYRROLIDINONE
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Synthesis routes and methods

Procedure details

To a solution of pyrrolidin-3-one hydrochloride (7.40 g, 60.9 mmol) in DCE (122 mL) was added ethyl acetate (23.9 mL, 137 mmol) followed by benzyl chloride (8.63 g, 68.2 mmol) at ambient temperature. The reaction was heated to 70° C. for 2 hours. The reaction was cooled, diluted with DCM (100 mL), water (100 mL), the layers were separated, and the organic layer was dried (MgSO4), filtered and concentrated under reduced pressure to give 1-benzylpyrrolidin-3-one (10.01 g, 57.2 mmol, 93.9% yield).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
23.9 mL
Type
reactant
Reaction Step One
Name
Quantity
122 mL
Type
solvent
Reaction Step One
Quantity
8.63 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Benzyl-3-pyrrolidinone
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1-Benzyl-3-pyrrolidinone
1-Benzyl-3-pyrrolidinone
1-Benzyl-3-pyrrolidinone
1-Benzyl-3-pyrrolidinone

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